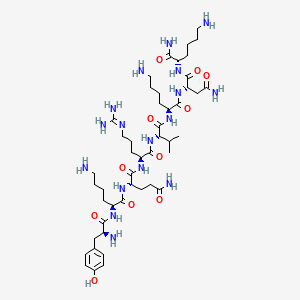PACAP-38 (31-38), human, mouse, rat
CAS No.:
Cat. No.: VC13655606
Molecular Formula: C47H83N17O11
Molecular Weight: 1062.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C47H83N17O11 |
|---|---|
| Molecular Weight | 1062.3 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide |
| Standard InChI | InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57)/t29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 |
| Standard InChI Key | YJQRDMBVNVOBLN-MQXDESKPSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
| SMILES | CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Introduction
Molecular and Biochemical Characteristics of PACAP-38 (31-38)
PACAP-38 (31-38) is an octapeptide fragment derived from the C-terminal region of full-length PACAP-38. Its molecular formula is , with a molecular weight of 1062.27 g/mol . The peptide exhibits moderate lipophilicity (LogP = 3.417) and high polarity (topological polar surface area = 519.18 Ų), which influence its solubility and bioavailability . Structural analysis reveals 17 hydrogen bond donors and 16 acceptors, contributing to its interaction with G protein-coupled receptors, particularly PAC1 .
Table 1: Key Molecular Properties of PACAP-38 (31-38)
| Property | Value | Source |
|---|---|---|
| CAS Number | 138764-85-9 | |
| Molecular Formula | ||
| Exact Mass | 1061.65 g/mol | |
| Solubility | Water-soluble | |
| Stability | Stable at -80°C in solvent |
Cellular and Molecular Mechanisms
Receptor Tyrosine Kinase Activation
In NCI-H838 non-small cell lung cancer cells, PACAP-38 (31-38) induces rapid phosphorylation of EGFR (377% increase), HER2 (299%), and ERK (216%) within 2 minutes at 100 nM . This transactivation is mediated via reactive oxygen species (ROS)-dependent pathways, as evidenced by a 51% elevation in ROS levels following 30-minute exposure . Prolonged treatment (48 hours) enhances cell proliferation by 72%, suggesting a role in oncogenic signaling .
Neurotransmitter Modulation
PACAP-38 (31-38) potentiates GABA release in the central amygdala (CeM) through presynaptic PAC1 receptors, enhancing inhibitory synaptic transmission . In rat hippocampal slices, it facilitates excitatory postsynaptic potentials (EPSPs) by 203.7% under long-term potentiation (LTP) conditions, implicating its role in synaptic plasticity . Strikingly, acute stress attenuates this effect, while chronic stress restores PAC1 receptor expression, highlighting its dynamic regulation in anxiety-related behaviors .
Neurological Implications
Cluster Headache Pathophysiology
Plasma PACAP-38 levels fluctuate during episodic cluster headache (ECH) attacks. During the inter-bout phase, levels are significantly lower than in healthy controls (), but rise acutely during ictal phases () . This biphasic pattern suggests PACAP-38 release from trigeminal ganglia contributes to pain initiation, possibly via parasympathetic-vascular interactions .
Migraine and Therapeutic Targeting
Cardiovascular Research Insights
Table 2: Clinical Findings in Heart Failure Cohorts
Therapeutic Applications and Challenges
Neuroprotective Effects
PACAP-38 (31-38) rescues neuropeptide Y (NPY) and catecholamine neurons in sympathetic ganglion cultures at 0.01 nM, with effects sustained for 14 days . This neurotrophic activity is cAMP-dependent, showing an EC50 of 0.81 nM in HEK 293 cells .
Limitations and Future Directions
Despite promising preclinical data, clinical translation faces hurdles:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume